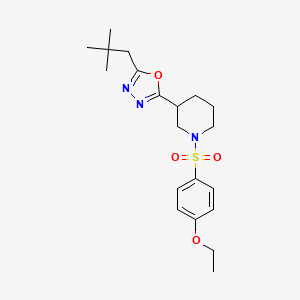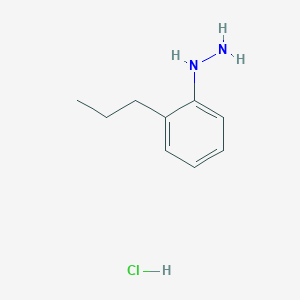
3,6-Dihydroxy-2H-1-benzopyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dihydroxy-2H-1-benzopyran-2-one, also known as a type of coumarin derivative, is a naturally occurring compound found in various plants. Coumarins are a group of oxygen-containing heterocycles that have been widely studied for their biological and pharmaceutical properties. This compound is known for its potential pharmacological activities, including antioxidant, anti-inflammatory, and antimicrobial properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dihydroxy-2H-1-benzopyran-2-one can be achieved through several methods. One common approach involves the condensation of 2,4-dihydroxyacetophenone with malic acid in the presence of sulfuric acid at temperatures between 90-130°C . Another method involves the use of methylphloroglucinol and ethyl acetoacetate, followed by regioselective reactions to obtain the desired coumarin derivative .
Industrial Production Methods
Industrial production of coumarin derivatives often involves the use of green chemistry principles, such as employing green solvents and catalysts. These methods aim to reduce environmental impact while maintaining high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Dihydroxy-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, acetic acid, and various diazonium salts. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions include bromo and acyl derivatives, which have been studied for their potential pharmacokinetic properties .
Applications De Recherche Scientifique
3,6-Dihydroxy-2H-1-benzopyran-2-one has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3,6-Dihydroxy-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. It exhibits its effects by inhibiting certain enzymes, exhibiting antiseptic and antiviral activities, and stimulating renal function . The compound’s antioxidant activity is primarily due to its ability to scavenge free radicals and protect cells from oxidative stress .
Comparaison Avec Des Composés Similaires
3,6-Dihydroxy-2H-1-benzopyran-2-one can be compared with other similar compounds, such as:
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties.
3-(1,1-Dimethylallyl)scopoletin: A coumarin derivative with similar biological activities.
6-Methoxymellein: Another coumarin derivative with antimicrobial properties.
Propriétés
Numéro CAS |
3450-80-4 |
|---|---|
Formule moléculaire |
C9H6O4 |
Poids moléculaire |
178.14 g/mol |
Nom IUPAC |
3,6-dihydroxychromen-2-one |
InChI |
InChI=1S/C9H6O4/c10-6-1-2-8-5(3-6)4-7(11)9(12)13-8/h1-4,10-11H |
Clé InChI |
IADQNUWKOYYAFN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1O)C=C(C(=O)O2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-chlorophenyl)-1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14125560.png)

![methyl (1R,2R,3S,3aR,8bS)-6-[[(2S,3R,6R)-6-[(1R)-1,2-bis(phenylmethoxy)ethyl]-3-methoxy-1,4-dioxan-2-yl]oxy]-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate](/img/structure/B14125568.png)
![N-[3-[(fluorosulfonyl)oxy]phenyl]-Acetamide](/img/structure/B14125569.png)

![2-[(4-Bromophenyl)amino]-6-chloro-3-nitrobenzoic acid](/img/structure/B14125597.png)
![3-Bromo-9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]carbazole](/img/structure/B14125603.png)


![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14125616.png)


![1-(3-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14125648.png)
![methyl 2-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14125656.png)
